molecular formula C7H8N2O2S B1526146 2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid CAS No. 1354958-03-4

2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid

Cat. No. B1526146
CAS RN: 1354958-03-4
M. Wt: 184.22 g/mol
InChI Key: XBDIVKWPKGCLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of thiazole, which is a heterocyclic compound. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring . The cyclopropylamino group attached to the thiazole ring could potentially influence the compound’s reactivity and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as cyclopropylamines, are often synthesized through multicomponent reactions . These reactions are efficient and cost-effective, allowing for the creation of complex molecules in a single step .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the thiazole and cyclopropylamino groups. Thiazoles are planar and aromatic, while cyclopropyl groups are known for their ring strain .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring could contribute to its aromaticity and stability .

Scientific Research Applications

Synthesis and Derivative Formation

  • A study outlines the synthesis of thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups. These compounds, which can be converted into amino acid hydrochloride salts, demonstrate the versatility of cyclopropyl-containing thiazoles in synthesizing biologically relevant molecules (Nötzel et al., 2001).
  • Research on the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one using a cost-effective method further highlights the compound's relevance in the design of biologically active molecules. This work also noted the compound's potential for antimicrobial activity against various bacteria and yeasts (Sydorenko et al., 2022).

Potential Biological Activities

  • A novel class of 2-amino-1,3-thiazole-4-carboxylic acid derivatives has been synthesized, showing promising fungicidal and antiviral activities. This research suggests these derivatives could be a new strategy for controlling fungal and viral pathogens (Fengyun et al., 2015).
  • Another study focused on the anti-inflammatory activity of 2-arylamino-2-thiazoline-4-ones. This work established a mild and efficient method for their synthesis, highlighting the potential of these compounds in anti-inflammatory treatments (Lesyk et al., 2003).

Heterocyclic Chemistry Applications

  • The synthesis of thiazolidine-2,4-dicarboxylic acid and its esters has been explored for their in-solution behavior and regioselective cyclocondensation, showcasing the importance of thiazolidines in medicinal chemistry (Refouvelet et al., 1994).

Mechanism of Action

Future Directions

The development of new compounds with thiazole rings is an active area of research, given their prevalence in biologically active compounds . Future research could explore the synthesis, reactivity, and potential applications of this specific compound.

properties

IUPAC Name

2-(cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-6(11)5-3-8-7(12-5)9-4-1-2-4/h3-4H,1-2H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDIVKWPKGCLKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(Cyclopropylamino)-1,3-thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.